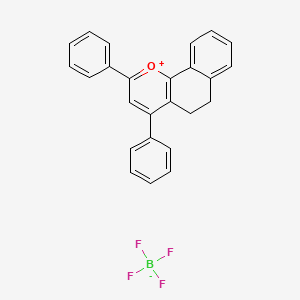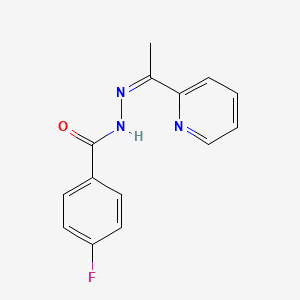![molecular formula C7H12ClNO3 B1656626 (2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid CAS No. 53518-63-1](/img/structure/B1656626.png)
(2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. Its structure consists of a chloroacetyl group attached to the amino group of 3-methylbutanoic acid, making it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methylbutanoic acid.
Chloroacetylation: The amino group of ®-3-methylbutanoic acid is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new amides, thioesters, or esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
®-2-[(Bromoacetyl)amino]-3-methylbutanoic acid: Similar structure with a bromoacetyl group instead of chloroacetyl.
®-2-[(Fluoroacetyl)amino]-3-methylbutanoic acid: Similar structure with a fluoroacetyl group.
®-2-[(Iodoacetyl)amino]-3-methylbutanoic acid: Similar structure with an iodoacetyl group.
Uniqueness
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid is unique due to the presence of the chloroacetyl group, which provides specific reactivity and stability compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group offers a balance between reactivity and selectivity, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
53518-63-1 |
|---|---|
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
LJRISAYPKJORFZ-ZCFIWIBFSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)CCl |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CCl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCl |
sequence |
V |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[[2-(2-methoxycarbonylhydrazinyl)-2-oxoacetyl]amino]carbamate](/img/structure/B1656543.png)
![4-amino-N'-[(E)-(2-chlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1656545.png)

![3-[4-(dimethylamino)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B1656549.png)
![3-bromo-N-[(E)-(2-methylphenyl)methylideneamino]benzamide](/img/structure/B1656551.png)
![(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1656552.png)
![1-[(E)-N-hydroxy-C-[2-(4-methoxyphenyl)ethyl]carbonimidoyl]cyclohexan-1-ol](/img/structure/B1656554.png)
![Anilino({(E)-[(4-bromophenyl)methylidene]amino}oxy)methanone](/img/structure/B1656556.png)

![1-[4-[4-(1-Hydroxyethyl)phenoxy]phenyl]ethanol](/img/structure/B1656558.png)

![N'-[(2-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1656563.png)
![[(Z)-[amino(phenyl)methylidene]amino] 2,2-diphenylacetate](/img/structure/B1656564.png)
![[[4-(Benzoyloxyamino)-4-oxobutanoyl]amino] benzoate](/img/structure/B1656565.png)
